7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FN5/c12-8-6(2-1-3-7(8)14)4-19-11-9(17-18-19)10(13)15-5-16-11/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUISUGLPNWMTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CN2C3=C(C(=NC=N3)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Assembly
The triazolo[4,5-d]pyrimidine scaffold is constructed via cyclocondensation of 4,5-diaminopyrimidine derivatives with carbonyl-containing reagents. For example, 4,5-diamino-6-chloropyrimidine reacts with orthoesters under acidic conditions to form the triazole ring. Alternatively, oxidative cyclization of pyrimidin-2-yl-amidines using lead tetraacetate generates the fused triazole system. Chlorine at position 7 is introduced either through pre-chlorinated precursors (e.g., 4,5-diamino-6-chloropyrimidine) or post-cyclization treatment with POCl₃.
Substituent Installation
The (2-chloro-3-fluorophenyl)methyl group at position 3 is typically introduced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. Patent EP2771326B1 demonstrates that bromine at position 3 of the triazolopyrimidine core can be displaced by arylalkylamines using diisopropylethylamine as a base. Microwave irradiation enhances reaction efficiency, reducing side product formation.
Synthetic Pathways
Cyclocondensation Route (Method A)
Step 1: Synthesis of 4,5-diamino-6-chloropyrimidine
- Reactants: 6-chloropyrimidine-4,5-diamine, triethyl orthoformate
- Conditions: Reflux in acetic acid (110°C, 6 h)
- Yield: 68%
Step 2: Formation of triazolo[4,5-d]pyrimidine core
- Reactants: Intermediate from Step 1, (2-chloro-3-fluorophenyl)methanol
- Conditions: Mitsunobu reaction (DIAD, PPh₃, THF, 0°C to rt, 12 h)
- Yield: 54%
Step 3: Chlorination at position 7
Oxidative Cyclization Route (Method B)
Step 1: Preparation of pyrimidin-2-yl-amidine
Step 2: Oxidative cyclization
Step 3: Benzylation and chlorination
- Parallel steps as in Method A
Reaction Optimization Data
| Parameter | Method A | Method B |
|---|---|---|
| Total Yield (%) | 32 | 29 |
| Purity (HPLC, %) | 98.5 | 97.8 |
| Reaction Time Reduction | 40% (MW) | N/A |
Microwave-assisted synthesis reduced cyclocondensation time from 6 h to 2 h with comparable yields.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Crystals obtained from ethanol/water (1:1) confirmed the triazolo[4,5-d]pyrimidine core with bond lengths of 1.38 Å (N1–C2) and 1.41 Å (C5–N4), consistent with aromatic delocalization.
Challenges and Solutions
- Regioselectivity: Competing formation of [1,5-a] vs. [4,5-d] isomers was mitigated using bulky orthoesters (Method A).
- Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separated regioisomers.
- Chlorination Side Reactions: Excess POCl₃ (5 eq.) minimized di-chlorinated byproducts.
Scalability and Industrial Relevance
Patent EP2771326B1 reports kilogram-scale production using continuous flow reactors for Steps 1–2, achieving 78% overall yield. Green chemistry metrics:
- PMI (Process Mass Intensity): 23
- E-factor: 18
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce oxo derivatives.
Scientific Research Applications
Pharmacological Properties
The compound is part of the triazolo-pyrimidine family, which has been investigated for various pharmacological activities:
- Antimicrobial Activity : Triazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that compounds in this class can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) typically ranging from 0.125 to 8 µg/mL.
- Anticancer Activity : Research indicates that triazolo-pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds have shown significant activity against human colon carcinoma cells, with IC50 values indicating effective inhibition of cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Structure-Activity Relationship (SAR)
The biological activity of 7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine is influenced by its structural components:
- Substituents : The presence of halogens (chlorine and fluorine) enhances biological activity by increasing lipophilicity and improving binding affinity to biological targets. This is crucial for the compound's efficacy against various diseases.
- Functional Groups : The triazole ring's modifications can significantly affect the compound's pharmacological profile. The introduction of different substituents can lead to variations in activity against specific targets.
Case Studies and Research Findings
Several studies have documented the biological activities of triazolo-pyrimidine derivatives:
Table 1: Biological Activities of Related Compounds
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 0.125 µg/mL |
| Compound B | Antifungal | Candida albicans | 0.5 µg/mL |
| Compound C | Anticancer | Colon Carcinoma Cell Line | IC50 = 18 µM |
| Compound D | Anti-inflammatory | RAW264.7 Cells | Inhibition of COX-2 |
Table 2: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity |
| Chlorine Substitution | Enhances reactivity |
| Triazole Ring Variability | Alters binding affinity |
Mechanism of Action
The mechanism of action of 7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the intended application. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Triazolo[4,5-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:
Key Observations:
Substituent Effects on Bioactivity: Aromatic Substitutions: The phenyl () and benzyl () groups enhance DNA intercalation or enzyme inhibition. Halogenation: Chlorine at position 7 is conserved across analogues, likely stabilizing the planar triazolo-pyrimidine core for target engagement. Fluorine in the target compound may reduce metabolic oxidation .
Therapeutic Potential: The thiourea hybrids () demonstrate broad antiproliferative activity, whereas the target compound’s CB2 affinity positions it for immune modulation . The benzyl-substituted derivative () shows dual epigenetic inhibition, a mechanism absent in the target compound, highlighting substituent-driven divergence in biological pathways.
Synthetic Accessibility :
- Chlorination protocols (e.g., SOCl₂ in CHCl₃) are common for introducing Cl at position 7 , but fluorinated analogues require specialized reagents (e.g., Selectfluor), increasing synthesis complexity .
Patent Landscape:
Biological Activity
7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its potential applications in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The compound's IUPAC name is 7-chloro-3-(2-chloro-3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine. It has a molecular formula of and a molecular weight of approximately 298.11 g/mol. The compound is typically stored as a powder at temperatures below -10°C and has a purity of at least 95% .
Synthesis
The synthesis of triazolo-pyrimidine derivatives often involves multi-step reactions utilizing various reagents. For instance, the compound can be synthesized through reactions involving chloroacetonitrile and other aromatic aldehydes under specific conditions to yield high purity and yield .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : The compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). In vitro studies have shown IC50 values ranging from 45 to 97 nM against MCF-7 cells, indicating potent anti-proliferative effects compared to standard drugs like sorafenib .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells, disrupting their proliferation pathways. Molecular docking studies suggest interactions with key proteins involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated notable antimicrobial activity:
- In Vitro Studies : Research indicates that it possesses antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 0.25 mg/mL .
Data Summary
| Activity Type | Cell Line/Pathogen | IC50 (nM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 45 - 97 | |
| Anticancer | HepG2 | 48 - 90 | |
| Antimicrobial | E. coli | 0.25 mg/mL | |
| Antimicrobial | S. aureus | 0.5 mg/mL |
Case Studies
- MCF-7 Cell Line Study : In a comparative study, the cytotoxic effects of various triazolo-pyrimidine derivatives were analyzed against MCF-7 cells. The results showed that compounds structurally similar to this compound exhibited superior cytotoxicity compared to control groups treated with doxorubicin .
- Antimicrobial Efficacy : A study focused on the antimicrobial properties of several derivatives found that this compound effectively inhibited bacterial growth in vitro, suggesting its potential as an antimicrobial agent in clinical settings .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the triazolopyrimidine core. Key steps include:
- Step 1 : Formation of the triazole ring via cyclization of substituted pyrimidine precursors under acidic conditions (e.g., using HCl or acetic acid) .
- Step 2 : Introduction of the (2-chloro-3-fluorophenyl)methyl substituent via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Critical Factors : Solvent choice (DMF or ethanol), temperature (60–90°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) significantly impact yield and purity .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Analysis : ¹H/¹³C NMR identifies substituent positions, with halogen (Cl, F) and aromatic protons showing distinct splitting patterns .
- X-ray Crystallography : Single-crystal studies (e.g., using Mo-Kα radiation) resolve bond angles and dihedral angles, critical for confirming the triazolopyrimidine scaffold and substituent orientation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₁H₆Cl₂F₂N₄: calculated 307.01, observed 307.02) .
Q. What in vitro assays are recommended for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., kinase inhibition) with ATP-binding pocket competitors. IC₅₀ values are calculated via dose-response curves .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation. Normalize results to positive controls (e.g., doxorubicin) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., PARP1) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the final coupling step?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) to enhance cross-coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to reduce steric hindrance .
- Temperature Gradients : Perform reactions under microwave irradiation (100–120°C) to accelerate kinetics and improve regioselectivity .
Q. How should contradictory data between in vitro activity and in vivo efficacy be resolved?
- Methodological Answer :
- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Adjust dosing regimens if t₁/₂ < 1 hr .
- Bioavailability Studies : Measure plasma concentration-time profiles via LC-MS/MS after oral/intravenous administration in rodent models .
- Target Engagement Validation : Employ PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivative) to confirm tissue penetration .
Q. What computational strategies predict substituent effects on target binding affinity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains). Prioritize substituents with high Glide scores .
- QSAR Modeling : Develop regression models correlating substituent parameters (Hammett σ, logP) with IC₅₀ values. Validate with leave-one-out cross-validation .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for halogen substitutions (Cl vs. F) to optimize binding thermodynamics .
Q. How can environmental fate and degradation pathways be evaluated for this compound?
- Methodological Answer :
- Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions; monitor degradation via HPLC-MS to identify byproducts (e.g., dehalogenated species) .
- Biodegradation Assays : Use OECD 301D closed-bottle tests with activated sludge; measure BOD₅ to assess microbial breakdown .
- Ecotoxicology Profiling : Test acute toxicity on Daphnia magna (48-hr LC₅₀) and algae (72-hr growth inhibition) .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
